Ethyl 2-(2-cyanophenyl)acetate
CAS No.: 67237-76-7
Cat. No.: VC21289104
Molecular Formula: C11H11NO2
Molecular Weight: 189.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 67237-76-7 |
---|---|
Molecular Formula | C11H11NO2 |
Molecular Weight | 189.21 g/mol |
IUPAC Name | ethyl 2-(2-cyanophenyl)acetate |
Standard InChI | InChI=1S/C11H11NO2/c1-2-14-11(13)7-9-5-3-4-6-10(9)8-12/h3-6H,2,7H2,1H3 |
Standard InChI Key | GEZPMJQZYHFPFE-UHFFFAOYSA-N |
SMILES | CCOC(=O)CC1=CC=CC=C1C#N |
Canonical SMILES | CCOC(=O)CC1=CC=CC=C1C#N |
Introduction
Chemical Identity and Structure
Ethyl 2-(2-cyanophenyl)acetate is an organic compound consisting of an ethyl ester group attached to 2-(2-cyanophenyl)acetic acid. Its structure features a benzene ring substituted with a cyano (nitrile) group at the ortho (2-) position, and an acetate moiety linking this aromatic system to an ethyl ester functional group. This compound belongs to the broader family of phenylacetates, specifically those containing cyano substituents.
Structural Comparison with Related Compounds
The target compound differs from ethyl 2-cyano-2-(2-cyanophenyl)acetate, which contains an additional cyano group at the α-carbon position . It also differs from ethyl 2-cyano-3-(2-cyanophenyl)-2-propenoate, which contains both an additional cyano group and a carbon-carbon double bond . The table below illustrates key structural differences between ethyl 2-(2-cyanophenyl)acetate and its closely related analogs.
Compound | Molecular Formula | Key Structural Features | Distinguishing Elements |
---|---|---|---|
Ethyl 2-(2-cyanophenyl)acetate | C₁₁H₁₁NO₂ | Ortho-cyano substituted phenyl ring with acetate linkage to ethyl ester | Single cyano group at ortho position |
Ethyl 2-cyano-2-(2-cyanophenyl)acetate | C₁₂H₁₀N₂O₂ | Ortho-cyano substituted phenyl ring with cyano-substituted acetate linkage | Dual cyano groups - one on ring, one on alpha carbon |
Ethyl 2-cyano-3-(2-cyanophenyl)-2-propenoate | C₁₄H₁₀N₂O₂ | Ortho-cyano substituted phenyl ring with unsaturated linkage | Contains carbon-carbon double bond |
Physical and Chemical Properties
The physical and chemical properties of ethyl 2-(2-cyanophenyl)acetate can be inferred based on its structure and comparison with similar compounds.
Predicted Physical Properties
Based on structural analysis and comparison with related compounds, ethyl 2-(2-cyanophenyl)acetate likely exhibits the following physical properties:
Property | Predicted Value/Characteristic |
---|---|
Physical State at Room Temperature | Colorless to pale yellow liquid or crystalline solid |
Melting Point | Likely between 50-80°C (based on similar compounds) |
Solubility | Soluble in organic solvents (dichloromethane, ethanol, acetone); limited solubility in water |
Molecular Weight | 189.21 g/mol |
Chemical Reactivity
The compound contains multiple reactive functional groups that contribute to its chemical behavior:
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The ethyl ester group is susceptible to hydrolysis under basic or acidic conditions
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The nitrile (cyano) group can undergo hydrolysis to form carboxylic acids or reduction to form amines
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The aromatic ring can participate in various substitution reactions
Analytical Characterization
Based on analytical data from structurally similar compounds, the following spectroscopic characteristics would be expected for ethyl 2-(2-cyanophenyl)acetate:
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H-NMR signals (in CDCl₃):
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δ 7.6-7.0 (m, 4H, aromatic protons)
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δ 4.2-4.0 (q, 2H, OCH₂)
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δ 3.8-3.6 (s, 2H, CH₂)
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δ 1.3-1.1 (t, 3H, CH₃)
Expected ¹³C-NMR signals:
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δ 170-168 (C=O, ester)
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δ 140-135 (aromatic C attached to CH₂)
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δ 134-130, 128-126 (aromatic C)
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δ 117-115 (CN)
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δ 61-60 (OCH₂)
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δ 40-38 (CH₂)
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δ 14-13 (CH₃)
Infrared (IR) Spectroscopy
Expected characteristic IR absorption bands:
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3050-2950 cm⁻¹ (C-H stretching)
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2220-2200 cm⁻¹ (C≡N stretching)
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1730-1720 cm⁻¹ (C=O stretching, ester)
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1600-1580, 1500-1480 cm⁻¹ (aromatic C=C stretching)
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1250-1200 cm⁻¹ (C-O stretching)
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750-700 cm⁻¹ (ortho-substituted benzene ring)
This spectroscopic profile would be consistent with data observed for related compounds such as ethyl 2-cyano-3-(2-cyanophenyl)-2-propenoate, which shows NMR signals at δ 8.2 (s, 1H, CH=), 7.9-7.0 (m, 4H, Ph), 4.3 (q, 2H, OCH₂), and 1.3 (t, 3H, OCH₂CH₃) .
Applications and Research Relevance
Comparative Research Value
The presence of both a cyano group and an ester functionality makes this compound versatile for various chemical transformations. The ortho positioning of the cyano group provides potential for cyclization reactions to form heterocycles.
Relationship to Similar Compounds
Comparison with Other Cyano-Substituted Phenylacetates
The table below compares ethyl 2-(2-cyanophenyl)acetate with other structurally related compounds identified in the literature:
Structure-Activity Relationships
The position of the cyano group on the aromatic ring significantly impacts the compound's reactivity and potential applications. The ortho-positioning in ethyl 2-(2-cyanophenyl)acetate creates unique steric and electronic effects that distinguish it from para-substituted analogs.
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